molecular formula C18H14N2O4 B4720850 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4720850
M. Wt: 322.3 g/mol
InChI Key: PITKDZCHBCHKFH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MBPPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBPPT belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition results in the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to scavenge free radicals and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, the limitations of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research include:
1. Development of novel 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties, such as increased solubility and bioavailability.
2. Investigation of the mechanism of action of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in different disease conditions, including inflammation and neurological disorders.
3. Evaluation of the safety and toxicity of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models and clinical trials.
4. Identification of potential drug targets for 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer cells and other disease conditions.
5. Exploration of the synergistic effects of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with other anticancer agents or drugs for combination therapy.
Conclusion:
In conclusion, 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising chemical compound that has shown potential therapeutic applications in various disease conditions. The synthesis of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through various methods, and its mechanism of action involves the inhibition of enzymes involved in cellular processes. 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits various biochemical and physiological effects, and its advantages and limitations should be considered in lab experiments. Future research directions for 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and toxicity in animal models and clinical trials.

Scientific Research Applications

5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione against different types of cancer cells, including breast, lung, and colon cancer. The mechanism of action of 5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-14-9-7-12(8-10-14)11-15-16(21)19-18(23)20(17(15)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITKDZCHBCHKFH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(4-methoxybenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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